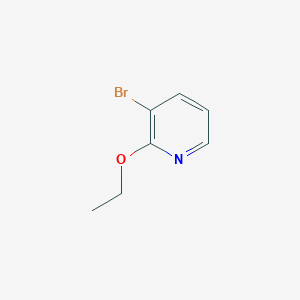

3-Bromo-2-ethoxypyridine

描述

General Overview and Significance of Halogenated Alkoxypyridines

Halogenated alkoxypyridines are a class of pyridine (B92270) derivatives characterized by the presence of at least one halogen atom and one alkoxy group attached to the pyridine ring. These compounds are of considerable interest in organic synthesis and medicinal chemistry. arkat-usa.org The pyridine ring itself is a privileged scaffold, appearing in numerous natural products and biologically active compounds. ignited.in The addition of a halogen and an alkoxy group further enhances the chemical versatility of the pyridine core.

The significance of these compounds lies in their reactivity and utility as synthetic building blocks. arkat-usa.org The halogen atom (F, Cl, Br, I) serves as a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgacs.org The alkoxy group, on the other hand, can influence the electronic properties of the pyridine ring and can direct the regioselectivity of certain reactions, such as directed metalation. arkat-usa.org

Furthermore, alkoxypyridines are found in a range of materials, including pharmaceutical agents, liquid crystals, and electronic materials. arkat-usa.org Halogenated azidopyridines, a related subclass, are valuable bifunctional intermediates used in "click chemistry," a powerful tool for drug discovery and chemical biology. organic-chemistry.orgacs.orgnih.gov The controlled synthesis and reaction of various halo-substituted alkoxypyridines, often proceeding through pyridyne intermediates, provide efficient pathways to highly functionalized pyridine derivatives that are otherwise difficult to access. arkat-usa.orgthieme-connect.com

Importance of 3-Bromo-2-ethoxypyridine as an Organic Intermediate

This compound (CAS No. 57883-25-7) is a prime example of a versatile halogenated alkoxypyridine. chemimpex.com It is recognized as an important organic intermediate, primarily utilized in the agrochemical, pharmaceutical, and dyestuff industries. fishersci.co.ukrheniumshop.co.ilfishersci.se Its value is derived from its unique molecular architecture, where the bromine atom at the 3-position and the ethoxy group at the 2-position of the pyridine ring allow for enhanced reactivity and specific synthetic transformations. chemimpex.com

The presence of the bromine atom makes it a key substrate for cross-coupling reactions, enabling the construction of more elaborate molecular frameworks. The ethoxy group can modulate the reactivity of the pyridine ring and can be a target for cleavage to reveal a hydroxypyridine moiety if required. This dual functionality makes this compound a valuable precursor for a wide array of biologically active molecules. chemimpex.com

Research has specifically highlighted its role in the development of novel pharmaceuticals. It serves as a key intermediate in the synthesis of anti-inflammatory, antimicrobial, and anti-cancer drugs. chemimpex.com In agricultural chemistry, it is used in the formulation of effective pesticides and herbicides, contributing to crop protection solutions. chemimpex.com The compound's stability and defined reactivity make it an essential tool for researchers and industrial chemists aiming to synthesize complex target molecules. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 57883-25-7 | chemscene.comscbt.comalfa-chemistry.comguidechem.com |

| Molecular Formula | C₇H₈BrNO | chemscene.comscbt.comalfa-chemistry.com |

| Molecular Weight | 202.05 g/mol | chemscene.comscbt.comalfa-chemistry.com |

| Appearance | Colorless to light yellow clear liquid | tcichemicals.com |

| Boiling Point | 210.3°C at 760 mmHg | guidechem.comechemi.com |

| Density | 1.5±0.1 g/cm³ | echemi.com |

| Flash Point | 81.0°C | tcichemicals.comechemi.com |

| Refractive Index | 1.55 | tcichemicals.com |

| SMILES | CCOC1=NC=CC=C1Br | chemscene.com |

| IUPAC Name | This compound | fishersci.co.uk |

Contextualization within Pyridine Derivatives and Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, with a profound impact on medicinal science and materials technology. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in nature and are central components of many pharmaceuticals, vitamins, and natural products. ignited.in Among these, pyridine and its derivatives are some of the most significant and extensively studied. tandfonline.comnih.gov

Pyridine (C₅H₅N) is an aromatic six-membered heterocycle structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. tandfonline.com This nitrogen atom imparts distinct properties, including basicity and the ability to act as a ligand for metal ions. Pyridine derivatives exhibit an exceptionally broad spectrum of biological activities, including antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. tandfonline.comnih.gov This has made the pyridine scaffold a focal point for medicinal chemists in the design of new therapeutic agents. tandfonline.com

This compound fits into this context as a highly functionalized building block. numberanalytics.com The synthesis of complex pyridine-based molecules often relies on the availability of simpler, well-defined pyridine precursors that can be elaborated upon. Halogenated pyridines like this compound are crucial starting materials in this synthetic approach. ignited.in They provide a reliable entry point for constructing molecules that incorporate the pharmacologically important pyridine moiety, which is present in numerous marketed drugs. ignited.in The ongoing development of synthetic methodologies for preparing and utilizing such derivatives continues to expand the potential of heterocyclic chemistry in addressing challenges in medicine and beyond. ignited.in

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQBFCAXXZMOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450868 | |

| Record name | 3-BROMO-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57883-25-7 | |

| Record name | 3-BROMO-2-ETHOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-ethoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Bromo 2 Ethoxypyridine

Preparation Routes of 3-Bromo-2-ethoxypyridine

The foundational synthesis of this compound can be approached from several precursors, primarily involving the functionalization of a pre-existing pyridine (B92270) or pyridone core.

Alkylation of Bromo-2-pyridones with Alkyl Halides

A highly effective and high-yield method for preparing bromo-2-alkoxypyridines involves the O-alkylation of the corresponding bromo-substituted 2-pyridone. clockss.org In this procedure, 3-bromo-2-pyridone is reacted with an alkyl halide in the presence of silver carbonate in a nonpolar solvent like benzene (B151609). The silver carbonate facilitates the selective O-alkylation of the ambident pyridone anion. clockss.org

The general reaction is conducted by stirring a mixture of the bromo-2-pyridone, silver carbonate, and the alkyl halide (such as ethyl iodide or ethyl bromide to yield the ethoxy derivative) in benzene. The process is typically carried out in the dark at a moderately elevated temperature (40-50°C) for approximately 24 hours. clockss.org This method has been reported to produce the analogous 3-bromo-2-methoxypyridine (B87399) in a 96% yield, indicating its high efficiency. clockss.org The use of a nonpolar solvent is crucial for favoring O-alkylation over the alternative N-alkylation. clockss.orgnih.gov

Derivatization from 3-Bromo-2-hydroxypyridine (B31989)

3-Bromo-2-hydroxypyridine exists in tautomeric equilibrium with 3-bromo-2-pyridone, meaning the alkylation method described above is also a direct derivatization of the hydroxypyridine form. clockss.org Therefore, the synthesis can be viewed as a two-stage process starting from 2-pyridone.

First, the precursor 3-bromo-2-hydroxypyridine is synthesized. This is typically achieved through the bromination of 2-pyridone. A common procedure involves treating a suspension of 2-pyridone with bromine in an aqueous solution of potassium bromide at room temperature. This reaction has been shown to produce crystalline 3-bromo-2-hydroxypyridine in yields as high as 78%. chemicalbook.com

Once the 3-bromo-2-hydroxypyridine is obtained and isolated, it can be subjected to the O-alkylation conditions previously described (see 2.1.1) using an ethyl halide and silver carbonate to yield the final product, this compound. clockss.org

Advanced Synthetic Strategies and Optimization

Beyond direct alkylation, more complex strategies have been developed for synthesizing functionalized pyridines, including regioselective halogenation and the use of catalytic systems to generate reactive intermediates.

Regioselective Bromination Techniques

An alternative pathway to this compound is the direct bromination of 2-ethoxypyridine. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution. The ethoxy group at the 2-position is a strong electron-donating group, which activates the pyridine ring and directs incoming electrophiles to the ortho and para positions (C3 and C5).

To achieve selective bromination at the C3 position, reagents like N-bromosuccinimide (NBS) are often used under carefully controlled temperature conditions (e.g., 0–25°C) to prevent over-bromination or side reactions. The choice of solvent can also influence regioselectivity; for instance, in related systems, non-polar solvents have been shown to enhance meta-selectivity relative to the directing group.

Catalytic Approaches in Pyridine Synthesis

Advanced catalytic methods offer sophisticated routes to highly substituted pyridines. One such strategy involves the generation of a pyridyne intermediate. nih.govrsc.org A reported method starts with 3-chloro-2-ethoxypyridine, which undergoes regioselective lithiation at the 4-position using n-butyllithium (n-BuLi). The resulting 4-lithiated species can be transmetalated with an organomagnesium halide. nih.govresearchgate.net Upon heating, this intermediate eliminates to form a reactive 3,4-pyridyne. nih.govrsc.orgresearchgate.net This pyridyne can be trapped with various electrophiles. Specifically, quenching the reaction can lead to 3-halogenated pyridines, providing a pathway to functionalize the 3-position. nih.govrsc.org

Other catalytic strategies for functionalizing the pyridine core include nickel-catalyzed reactions, which have been used for the regioselective C-3 difluoroalkylation of 2-pyridones, demonstrating the potential of transition metal catalysis to modify the 3-position specifically. researchgate.net

Comparison of Synthetic Efficiencies and Yields

The direct O-alkylation of 3-bromo-2-pyridone using silver carbonate stands out as a particularly high-yielding method. clockss.org Research has shown that this approach is superior to other routes, such as those starting from 3-bromo-2-chloropyridine, which have been reported to provide the desired alkoxypyridine in lower yields. clockss.org

Below is a comparative table of synthetic efficiencies for various routes leading to 3-bromo-2-alkoxypyridines or their key precursors.

| Synthetic Route | Starting Material(s) | Key Reagents | Product | Reported Yield | Reference(s) |

| O-Alkylation | 3-Bromo-2-pyridone, Methyl Iodide | Ag₂CO₃, Benzene | 3-Bromo-2-methoxypyridine | 96% | clockss.org |

| Precursor Synthesis | 2-Pyridone | Br₂, KBr (aq) | 3-Bromo-2-hydroxypyridine | 78% | chemicalbook.com |

| Substitution | 3-Bromo-2-chloropyridine | NaOMe | 3-Bromo-2-methoxypyridine | 63% | clockss.org |

| Pyridyne Intermediate | 3-Chloro-2-ethoxypyridine | n-BuLi, (CCl₂Br)₂ | 4-Aryl-3-bromo-2-ethoxypyridine derivative | 57% | nih.govrsc.org |

Based on the available data, the direct alkylation of 3-bromo-2-pyridone in the presence of silver carbonate is the most efficient and highest-yielding strategy for the synthesis of 3-bromo-2-alkoxypyridines. clockss.org The two-step process involving the initial bromination of 2-pyridone followed by alkylation is also highly effective, albeit with an additional synthetic step. The pyridyne intermediate route, while more complex, offers a versatile method for creating highly decorated pyridines. nih.govrsc.org

Chemical Reactivity and Transformation of 3 Bromo 2 Ethoxypyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution on the pyridine (B92270) ring of 3-bromo-2-ethoxypyridine can proceed through different mechanisms, including elimination-addition pathways involving hetaryne intermediates and hydrolysis under acidic conditions, which may involve atomic migration.

The reaction of this compound with strong bases, such as potassium amide in liquid ammonia (B1221849), is a classic example of nucleophilic aromatic substitution that proceeds through an elimination-addition mechanism.

The amination of this compound with potassium amide in liquid ammonia does not result in a simple direct substitution of the bromine atom. Instead, the reaction proceeds through a highly reactive and unstable intermediate known as a pyridyne. Specifically, the strong amide base abstracts the proton at the 4-position, which is the most acidic proton adjacent to the bromine atom. This is followed by the elimination of the bromide ion, leading to the formation of the 2-ethoxy-3,4-pyridyne intermediate.

Once formed, this pyridyne intermediate is rapidly attacked by a nucleophile, in this case, the amide ion (NH₂⁻). The addition of the amide ion can occur at either the C-3 or C-4 position of the pyridyne. Subsequent protonation of the resulting anion by the solvent (liquid ammonia) yields the final aminopyridine products. The reaction predominantly yields the rearranged product, 4-amino-2-ethoxypyridine, with only a small amount of the direct substitution product, 3-amino-2-ethoxypyridine, being formed. This product distribution highlights the regioselectivity of the nucleophilic attack on the pyridyne intermediate.

The position of the ethoxy and bromo substituents on the pyridine ring is crucial in determining the reaction pathway and the final product distribution. The presence of a hydrogen atom at the 4-position (ortho to the bromine) is a prerequisite for the formation of the 2-ethoxy-3,4-pyridyne intermediate. If there were no hydrogen at this position, the elimination-addition mechanism would not be possible.

The ethoxy group at the 2-position influences the stability and reactivity of the pyridyne intermediate. Research comparing the amination of this compound with unsubstituted 3-bromopyridine (B30812) shows a significantly higher yield for the ethoxy-substituted compound. This suggests that the electron-donating ethoxy group may stabilize the pyridyne intermediate, facilitating the reaction. The observed product ratio, with the meta-substituted product (4-amino-2-ethoxypyridine) being the major isomer, is a common outcome in reactions involving 3,4-pyridyne intermediates.

Table 1: Product Distribution in the Amination of this compound

| Starting Material | Reagent | Intermediate | Major Product | Minor Product |

| This compound | KNH₂ in liquid NH₃ | 2-Ethoxy-3,4-pyridyne | 4-Amino-2-ethoxypyridine | 3-Amino-2-ethoxypyridine (~3%) |

When heated with strong acids like hydrochloric acid, bromo-derivatives of ethoxypyridines can undergo hydrolysis. Research has indicated that under these conditions, a migration of the bromine atom can occur. For bromo-derivatives of 2-ethoxypyridine, heating with hydrochloric acid can lead to complex reaction mixtures. While the primary reaction is the hydrolysis of the ethoxy group to a hydroxyl group, forming a bromopyridinone, rearrangements are also observed. This phenomenon suggests a mechanism that may involve protonation of the pyridine ring, followed by an intramolecular shift of the bromine atom. The precise products and mechanism for this compound specifically involve the formation of the corresponding pyridin-2-one, potentially alongside rearranged bromo-substituted pyridinones.

Amination Reactions and Rearrangements

Cross-Coupling Reactions

This compound is an effective substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org this compound can serve as the organohalide partner in this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring.

The reaction proceeds via a well-established catalytic cycle:

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium(II) complex, displacing the bromide. The base is crucial for activating the organoboron species to facilitate this step.

Reductive Elimination: The two organic groups (the 2-ethoxypyridin-3-yl and the newly transferred group) on the palladium complex couple and are eliminated from the metal center, forming the final product (e.g., 2-ethoxy-3-phenylpyridine). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

This methodology is highly efficient for the synthesis of 3-aryl-2-ethoxypyridines. The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and scope.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Bromopyridine

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Phenylboronic Acid | Nucleophile Source |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes Pd catalyst |

| Base | Na₂CO₃, K₂CO₃, or K₃PO₄ | Activates Boron Reagent |

| Solvent | Toluene/Water, Dioxane, or DMF | Reaction Medium |

Reactions Involving Enolates and Complex Bases

The interaction of this compound with strong bases in the presence of nucleophiles like ketone enolates can lead to complex and unexpected molecular architectures through pathways distinct from simple substitution.

In the presence of a complex base, such as a mixture of sodium amide and sodium tert-butoxide (NaNH₂·tBuONa), this compound can undergo condensation with ketone enolates. A notable example is its reaction with diisopropyl ketone enolate. iucr.org This reaction does not result in a simple substitution of the bromine atom but instead yields a complex tricyclic product, 1,8-diethoxy-9,10-dihydro-9-isopropyl-10,10-dimethyl-2,7-diaza-9-anthrol. iucr.org This transformation highlights the generation of a highly reactive hetaryne intermediate.

Hetarynic Condensation of this compound

| Reactants | Base | Major Product |

|---|---|---|

| This compound, Diisopropyl Ketone | NaNH₂·tBuONa (Complex Base) | 1,8-diethoxy-9,10-dihydro-9-isopropyl-10,10-dimethyl-2,7-diaza-9-anthrol |

The formation of the tricyclic anthrol derivative from the reaction of this compound and diisopropyl ketone enolate suggests a multi-step mechanism. iucr.org The process is initiated by the dehydrohalogenation of this compound by the complex base to form a reactive 2-ethoxy-3,4-pyridyne intermediate. The ketone enolate then acts as a nucleophile, attacking the hetaryne. The subsequent steps are believed to involve a cascade of intramolecular cyclizations and condensations, ultimately leading to the complex diazanthrol structure. Crystal structure analysis of the product was crucial in confirming its tricyclic nature and providing insights that allow for the interpretation of this intricate reaction mechanism. iucr.org

Directed Metalation and Metal-Halogen Exchange

The functionalization of the pyridine ring can be achieved with high regioselectivity through metalation strategies. For this compound, two primary pathways are relevant: directed ortho-metalation (DoM) and metal-halogen exchange.

Directed ortho-Metalation (DoM): In DoM, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.orguwindsor.ca The ethoxy group at the C-2 position of this compound can potentially act as a directed metalation group (DMG), directing lithiation to the C-3 position. baranlab.org However, this position is already occupied by a bromine atom. While DoM could theoretically occur at the C-3 position if a sufficiently strong base is used, a competing and often much faster reaction is metal-halogen exchange. uwindsor.ca

Metal-Halogen Exchange: This reaction is a fundamental method for preparing organometallic compounds from organic halides. wikipedia.org In the context of this compound, treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to lead to a rapid exchange of the bromine atom for a lithium atom. wikipedia.orgethz.ch This process is kinetically controlled and typically very fast for aryl bromides, often occurring preferentially over deprotonation. wikipedia.org The resulting 2-ethoxy-3-lithiopyridine is a versatile intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce a wide range of functional groups at the C-3 position. The choice of alkyllithium reagent and reaction conditions can be critical to favor exchange over other potential side reactions, such as nucleophilic attack on the pyridine ring. znaturforsch.com

Comparison of Metalation Strategies for this compound

| Strategy | Description | Reagent | Expected Intermediate | Outcome |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Deprotonation directed by the C-2 ethoxy group. | Strong, hindered base (e.g., LDA, LTMP) | 2-ethoxy-3-lithiopyridine | Generally slower and less favored than exchange. |

| Metal-Halogen Exchange | Exchange of the C-3 bromine atom for a metal. | Alkyllithium (e.g., n-BuLi, t-BuLi) | 2-ethoxy-3-lithiopyridine | Typically the dominant and much faster pathway. |

Spectroscopic Characterization Methodologies for 3 Bromo 2 Ethoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Bromo-2-ethoxypyridine, ¹H NMR, ¹³C NMR, and various 2D-NMR techniques are employed for a comprehensive analysis.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the ethoxy substituent. The pyridine ring protons, being in an aromatic environment, typically appear in the downfield region (δ 6.5-8.5 ppm). The molecule has three such protons at positions 4, 5, and 6. Their specific chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atom and the bromo and ethoxy groups.

H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to be the most deshielded, appearing furthest downfield as a doublet of doublets.

H-4: This proton is also expected to appear as a doublet of doublets due to coupling with both H-5 and H-6.

H-5: This proton will likely appear as a doublet of doublets, coupling to both H-4 and H-6.

The ethoxy group protons will appear in the upfield region. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing them to resonate as a quartet around δ 4.0-4.5 ppm, split by the neighboring methyl protons. The methyl protons (-CH₃) will appear further upfield as a triplet around δ 1.3-1.5 ppm, split by the methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.0-8.2 | Doublet of doublets (dd) | JH6-H5 ≈ 4-5 Hz, JH6-H4 ≈ 1-2 Hz |

| H-4 (Pyridine) | ~7.7-7.9 | Doublet of doublets (dd) | JH4-H5 ≈ 7-8 Hz, JH4-H6 ≈ 1-2 Hz |

| H-5 (Pyridine) | ~6.8-7.0 | Doublet of doublets (dd) | JH5-H4 ≈ 7-8 Hz, JH5-H6 ≈ 4-5 Hz |

| -OCH₂- (Ethoxy) | ~4.4 | Quartet (q) | J ≈ 7 Hz |

| -CH₃ (Ethoxy) | ~1.4 | Triplet (t) | J ≈ 7 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the five carbon atoms of the pyridine ring and the two carbon atoms of the ethoxy group.

Pyridine Ring Carbons: The chemical shifts of these carbons are influenced by the substituents. The carbon atom C-2, bonded to both the electronegative nitrogen and oxygen atoms, is expected to be the most downfield signal. The carbon atom C-3, bonded to the bromine atom, will also have its chemical shift influenced by the halogen. The other ring carbons (C-4, C-5, C-6) will appear in the typical aromatic region for pyridines (δ 120-150 ppm).

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be observed around δ 60-70 ppm due to its attachment to the oxygen atom. The methyl carbon (-CH₃) will appear in the upfield region, typically around δ 14-16 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | ~160-165 |

| C-6 (Pyridine) | ~145-150 |

| C-4 (Pyridine) | ~140-145 |

| C-5 (Pyridine) | ~115-120 |

| C-3 (Pyridine) | ~110-115 |

| -OCH₂- (Ethoxy) | ~65-70 |

| -CH₃ (Ethoxy) | ~14-16 |

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include those between the pyridine ring protons (H-4 with H-5, H-5 with H-6) and within the ethoxy group (methylene protons with methyl protons). This helps to trace the connectivity within these fragments.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). HMBC is crucial for connecting the different fragments of the molecule. For example, a correlation would be expected between the methylene protons of the ethoxy group and the C-2 carbon of the pyridine ring, confirming the attachment of the ethoxy group at this position. Correlations between the pyridine protons and their neighboring carbons would solidify the assignments of the aromatic system.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850-3000 | Medium-Strong |

| Aromatic C=C and C=N Ring Stretching | 1400-1600 | Medium-Strong |

| C-O-C Asymmetric Stretch (Ether) | 1200-1250 | Strong |

| C-O-C Symmetric Stretch (Ether) | 1000-1100 | Strong |

| C-Br Stretch | 500-600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. For substituted pyridines, the most intense Raman bands are often associated with the ring breathing vibrations.

Ring Breathing Modes: Strong signals are expected in the 990-1050 cm⁻¹ region, corresponding to the symmetric ring breathing and trigonal ring breathing modes of the pyridine ring.

C-H Vibrations: Aromatic C-H stretching vibrations would appear around 3050-3100 cm⁻¹.

Substituent Vibrations: Vibrations associated with the C-Br and C-O bonds would also be present, though they are often weaker in Raman spectra compared to the ring modes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. For this compound (C₇H₈BrNO), the molecular weight is approximately 202.05 g/mol . labsolu.ca

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. miamioh.edu This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (m/z), referred to as the M+ and M+2 peaks. miamioh.edu

Molecular Ion (M⁺): A pair of peaks would be observed at m/z values corresponding to [C₇H₈⁷⁹BrNO]⁺ and [C₇H₈⁸¹BrNO]⁺. Predicted m/z values for the protonated molecule [M+H]⁺ are 201.98621 and 203.98416. uni.lu

Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group or parts of it.

Loss of ethylene (C₂H₄): A significant fragment could arise from the loss of an ethylene molecule from the ethoxy group, leading to a fragment corresponding to 3-bromo-2-hydroxypyridine (B31989).

Loss of the ethyl radical (•C₂H₅): Cleavage of the O-C₂H₅ bond would result in a fragment ion corresponding to the 3-bromo-2-oxopyridinium radical cation.

Loss of bromine (•Br): Cleavage of the C-Br bond would produce a fragment ion corresponding to 2-ethoxypyridinium.

| m/z (Predicted) | Ion/Fragment | Notes |

|---|---|---|

| 201/203 | [C₇H₈BrNO]⁺ | Molecular ion peak (M⁺, M+2) |

| 173/175 | [M - C₂H₄]⁺ | Loss of ethylene |

| 172/174 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 122 | [M - Br]⁺ | Loss of bromine radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, including the presence of the pyridine ring, the bromine atom, and the ethoxy group.

The UV-Vis spectrum of pyridine itself exhibits characteristic absorption maxima around 202 nm and 254 nm. sielc.com The introduction of substituents, such as the bromo and ethoxy groups in this compound, is expected to cause shifts in these absorption bands. The ethoxy group, being an electron-donating group, and the bromine atom, with its electron-withdrawing and lone pair characteristics, influence the π → π* and n → π* transitions within the pyridine ring.

Detailed research findings on the UV-Vis spectroscopic data for this compound are not extensively detailed in publicly accessible literature. However, analysis of related substituted pyridines allows for a general understanding. For instance, studies on various pyridine derivatives show that the position and nature of substituents significantly impact the absorption maxima (λmax) and molar absorptivity (ε). researchgate.net The solvent used for the analysis can also influence the spectrum by stabilizing the ground or excited states to different extents.

Table 1: Representative UV-Vis Spectroscopic Data for Substituted Pyridines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| Pyridine | Ethanol | 257, 263, 270 | 2750, 2260, 1760 | π → π |

| 2-Ethoxypyridine | Methanol | 228, 272 | 7940, 3160 | π → π |

| 3-Bromopyridine (B30812) | Cyclohexane | 262 | 3100 | π → π* |

| This compound | Not Available | Not Available | Not Available | Not Available |

| Data for this compound is not readily available in the surveyed literature. The table presents data for related compounds to illustrate expected spectral characteristics. |

X-ray Diffraction Studies for Structural Elucidation

While the specific crystal structure of this compound has not been reported in the reviewed literature, X-ray diffraction studies on closely related brominated pyridine derivatives provide significant insights into the expected structural features. For example, the crystal structure of 4-Bromo-N2,N2,N6,N6-tetraethylpyridine-2,6-dicarboxamide has been determined, revealing an orthorhombic crystal system with the space group P b c a. iucr.org In this structure, the pyridine ring is substituted with a bromine atom and two diethylamide groups. iucr.org

Another relevant study on the effect of halogen bonding in bromine-substituted pyridine derivatives highlights how the bromine atom can influence crystal packing through intermolecular interactions. rsc.org These studies demonstrate the power of X-ray diffraction in understanding the subtle interplay of steric and electronic effects on the solid-state structure of substituted pyridines. The data obtained from such studies are crucial for understanding the physical properties of the material and for designing new materials with desired properties.

Table 2: Representative Crystallographic Data for Brominated Pyridine Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 4-Bromo-N2,N2,N6,N6-tetraethylpyridine-2,6-dicarboxamide | C₁₅H₂₂BrN₃O₂ | Orthorhombic | P b c a | 17.7096 | 8.4987 | 21.5013 | 90 | 90 | 90 |

| 1H-Pyridine-2-selenenyl dibromide | C₅H₅NSeBr₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| This compound | C₇H₈BrNO | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |

| Specific crystallographic data for this compound is not available in the surveyed literature. The table includes data for a related brominated pyridine derivative to illustrate the type of information obtained from X-ray diffraction studies. |

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Ethoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the properties of molecular systems. tandfonline.com It offers a good balance between computational cost and accuracy, making it suitable for studying substituted pyridines. For a molecule like 3-bromo-2-ethoxypyridine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to predict a range of properties. tandfonline.com

These applications include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure on the potential energy surface.

Vibrational Analysis: Calculating vibrational frequencies (e.g., for IR and Raman spectra) to characterize the molecule and confirm that the optimized geometry corresponds to a true energy minimum.

Electronic Properties: Predicting electronic characteristics such as dipole moment, polarizability, and the distribution of electron density.

Reactivity Descriptors: Calculating parameters like molecular electrostatic potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. tandfonline.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. oecd-nea.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This transition, often a π-π* transition in aromatic systems, corresponds to the lowest energy electronic excitation and can be correlated with UV-Vis absorption spectra. mdpi.com

For the closely related molecule 3-bromo-2-hydroxypyridine (B31989), DFT calculations have been used to determine its frontier orbital energies. nih.gov While the ethoxy group in this compound would slightly alter the exact values compared to a hydroxyl group, the qualitative results provide a strong illustrative example.

| Orbital | Energy (eV) in Gas Phase | Energy (eV) in Water | Energy (eV) in DMSO |

|---|---|---|---|

| HOMO | -6.880 | -6.880 | -6.880 |

| LUMO | -1.475 | -1.475 | -1.475 |

| Energy Gap (ΔE) | 5.406 | 5.406 | 5.405 |

Data is illustrative, based on the analogous compound 3-bromo-2-hydroxypyridine as reported in scientific literature. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. dergipark.org.tr This analysis is valuable for understanding delocalization effects and intermolecular interactions.

The key output of NBO analysis is the second-order perturbation theory energy, E(2), which quantifies the stabilization energy associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value indicates a more significant interaction. colostate.edu For this compound, NBO analysis would reveal important intramolecular interactions, such as:

Hyperconjugation involving the pyridine ring, for instance, the delocalization of electron density from a C-C bonding orbital (π) to an adjacent C-C anti-bonding orbital (π*).

Interactions between the lone pairs on the oxygen and nitrogen atoms and the anti-bonding orbitals of the pyridine ring. For example, studies on similar molecules like 2-chloro-6-methoxypyridine (B123196) reveal strong stabilization energies from interactions like π(C-C) → π*(C-C) within the ring. colostate.edu

Molecular Dynamics and Conformation Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Conformation analysis and molecular dynamics (MD) simulations are used to explore the full range of molecular shapes and their behavior over time.

For this compound, a key area of conformational flexibility is the rotation of the ethoxy group around the C2-O and O-CH₂ bonds. A conformational analysis, typically performed by systematically rotating dihedral angles and calculating the potential energy at each step, can identify the most stable conformers and the energy barriers between them. uni-halle.de For substituted pyridines, the orientation of substituents relative to the ring's nitrogen atom is a critical factor, with studies suggesting that stabilizing interactions can occur between alkyl substituent hydrogens and the nitrogen's lone pair electrons. nih.gov

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. chemimpex.com In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved iteratively to track the position of every atom over time. oecd-nea.org For this compound, MD simulations could be used to:

Study its conformational behavior in solution, observing how it samples different rotational states of the ethoxy group.

Analyze its solvation structure and how water molecules arrange around it.

Simulate its interaction with biological targets, such as the active site of an enzyme, to understand binding dynamics and stability. researchgate.net

Reaction Mechanism Prediction and Validation

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify transition states and intermediates, calculate activation energies, and predict the most likely reaction pathway.

For halopyridines like this compound, a common reaction is palladium-catalyzed cross-coupling. Theoretical studies have shown that the mechanism and site-selectivity of such reactions are strongly influenced by the properties of the substrate's frontier molecular orbitals. For example, in the oxidative addition of a halopyridine to a Pd(0) complex, the LUMO symmetry and the magnitude of the LUMO coefficient at the reactive carbon atom can determine whether the reaction proceeds via a nucleophilic displacement or a three-centered insertion mechanism. The presence of an electron-donating group, such as the ethoxy group at the C2 position, can significantly influence the electronic structure and thus the reaction pathway and rate compared to other isomers.

Structure-Reactivity Correlation Analysis

Structure-reactivity correlation analysis aims to build quantitative models that predict the reactivity of a molecule based on its structural or computed properties. These models are powerful tools for catalyst design and for predicting the outcome of reactions for new substrates.

A key reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the bromide. A robust quantitative model for predicting SNAr reactivity has been developed by correlating experimental reaction rates with computationally derived molecular descriptors. This model demonstrates a strong linear relationship between the free energy of activation (ΔG‡) and three key descriptors:

Electron Affinity (EA): The energy released when an electron is added to the molecule.

Molecular Electrostatic Potential (ESP) at the reaction center: The electrostatic potential at the carbon atom bearing the leaving group.

Sum of ESP at ortho/para positions: The combined electrostatic potential at atoms ortho and para to the reaction site.

By calculating these descriptors for this compound, its relative reactivity in SNAr reactions could be accurately predicted, providing valuable guidance for synthetic planning.

Applications of 3 Bromo 2 Ethoxypyridine in Advanced Chemical Synthesis

Role as a Building Block for Complex Organic Molecules

The primary role of 3-Bromo-2-ethoxypyridine in organic synthesis is as a foundational building block for constructing more complex molecular architectures. The bromine atom at the 3-position is particularly significant as it serves as a reactive handle for palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Research has demonstrated the utility of related bromopyridine structures in cornerstone reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. In Suzuki-Miyaura reactions, the bromine atom can be substituted with various aryl or heteroaryl groups by reacting it with an appropriate boronic acid in the presence of a palladium catalyst. This allows for the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in pharmaceuticals and functional materials. Similarly, the Buchwald-Hartwig amination enables the formation of a C-N bond by coupling the bromopyridine with a primary or secondary amine, providing a direct route to substituted aminopyridines.

These transformations are highly valued for their efficiency and tolerance of a wide range of functional groups, making this compound a precise and adaptable component for synthesizing complex target molecules.

| Reaction Type | Reactants | Catalyst System (Typical) | Resulting Bond | Product Class |

| Suzuki-Miyaura Coupling | This compound + Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Carbon-Carbon (C-C) | 3-Aryl-2-ethoxypyridines |

| Buchwald-Hartwig Amination | This compound + Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base (e.g., NaOtBu) | Carbon-Nitrogen (C-N) | 3-(Amino)-2-ethoxypyridines |

Synthesis of New Functional Materials

This compound serves as a precursor in the creation of advanced functional materials, including specialized polymers and coatings. chemimpex.com The pyridine (B92270) ring is a common structural motif in materials designed for electronic applications, such as Organic Light-Emitting Diodes (OLEDs). While specific research detailing the direct incorporation of this compound into commercial OLEDs is not widespread, its utility is derived from its role as a building block for the larger, conjugated molecules that form the emissive or charge-transport layers in these devices.

Through cross-coupling reactions, the this compound core can be integrated into complex systems like dendrimers or polymers. These reactions allow for the precise tuning of the electronic and photophysical properties of the final material, which is critical for optimizing the performance of OLEDs, including their efficiency, color purity, and lifespan. Bromo-aromatic compounds are frequently used as intermediates for the synthesis of these sophisticated electroluminescent materials.

Development of Agrochemicals

The compound is a significant intermediate in the agrochemical industry, where it contributes to the synthesis of modern crop protection agents. chemimpex.com Its unique structure can be modified to produce active ingredients with high efficacy and selectivity, which are crucial for developing effective and environmentally conscious agricultural solutions. chemimpex.com

In the development of insecticides, this compound can be used as a starting material for molecules that target the nervous systems of insect pests. The pyridine core is a feature of several classes of insecticides. By using synthetic pathways involving this compound, chemists can create novel active ingredients designed to be effective against a variety of pests while aiming for lower toxicity to non-target organisms. Its role as an intermediate is vital for producing the complex structures required for potent insecticidal activity. chemimpex.com

This compound is also employed in the synthesis of herbicides and fungicides. chemimpex.com Its ability to serve as a scaffold allows for the creation of molecules that can inhibit specific biological pathways in weeds or fungi, thereby protecting crops from competition and disease. The development of new herbicides and fungicides is a continuous process driven by the need to manage resistance and improve crop yields, and versatile intermediates like this compound are essential components in the research and development pipeline for these products. chemimpex.com

Intermediate in Dyestuff Production

While not its most prominent application, the chemical properties of this compound make it a potential intermediate in the synthesis of specialized dyes. Bromo-substituted aromatic and heteroaromatic compounds are widely used in the dye industry. They can serve as precursors for disperse dyes, which are used on synthetic fibers, or for more complex functional dyes like photosensitizers. The bromine atom provides a convenient site for synthetic elaboration, allowing the bromo-pyridyl moiety to be incorporated into a larger chromophore system, which is the part of a molecule responsible for its color.

Medicinal Chemistry and Biological Activity of Derivatives of 3 Bromo 2 Ethoxypyridine

Drug Discovery and Development

3-Bromo-2-ethoxypyridine and its analogs are key building blocks in the discovery and development of novel therapeutic agents. chemimpex.comlookchem.com The unique arrangement of the bromo, ethoxy, and pyridine (B92270) functionalities provides a reactive and adaptable scaffold for the synthesis of a wide variety of molecules. chemimpex.com These derivatives have been investigated for their potential in treating a range of conditions, including cancer, and infectious diseases. chemimpex.commdpi.com

The drug development process for derivatives often involves the synthesis of a library of related compounds to explore the structure-activity relationships. For instance, the substitution pattern on the pyridine ring and the nature of the groups attached to it can significantly influence the compound's biological activity and pharmacokinetic properties. The development of efficient synthetic routes, such as Suzuki cross-coupling reactions, has facilitated the creation of diverse libraries of these derivatives for biological screening.

Modulation of Molecular Targets

The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets within the body, including enzymes and receptors.

Enzyme Inhibition

Derivatives of this compound have been shown to act as inhibitors of various enzymes. The pyridine nitrogen and the substituents can engage in crucial binding interactions within the active site of an enzyme, leading to the modulation of its activity. nih.gov For example, certain pyridine derivatives have been found to inhibit phosphodiesterases (PDEs), enzymes that play a critical role in cellular signaling. nih.gov The inhibitory activity can be fine-tuned by modifying the substituents on the pyridine ring. nih.gov

Table 1: Enzyme Inhibitory Activity of Representative Pyridine Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) |

| PDE4D Inhibitor 1 | PDE4D | 3.5 |

| PDE4D Inhibitor 2 | PDE4D | 23.8 |

| ROS1/ALK Inhibitor | ALK G1202R | 49.1 |

Data sourced from studies on related pyridine derivatives. nih.govnih.gov

Receptor Interactions and Modulation

The interaction of this compound derivatives with cellular receptors is another key mechanism of their biological activity. These compounds can act as antagonists or modulators of various receptors, influencing downstream signaling pathways. For instance, derivatives of 2-methoxypyridine (B126380) have been investigated as modulators of γ-secretase, an enzyme complex involved in the processing of the amyloid precursor protein, which is implicated in Alzheimer's disease. nih.gov The methoxy (B1213986) and bromo substituents on the pyridine ring can influence the binding affinity and selectivity of these compounds for their target receptors. nih.gov

Anticancer and Antitumor Activities

A significant area of research for derivatives of this compound is their potential as anticancer agents. chemimpex.commdpi.com Numerous studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines. mdpi.com

A series of 2-methoxypyridine-3-carbonitrile derivatives, which share a similar structural motif with this compound derivatives, have been synthesized and evaluated for their in vitro cytotoxicity. mdpi.com Several of these compounds exhibited promising antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com For example, compound 5i (4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile) displayed a broad spectrum of cytotoxic activity against all three human cancer cell lines tested. mdpi.com

Table 2: Cytotoxic Activity of Selected 2-Methoxypyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5d | HepG2 (Liver) | 1.53 |

| 5g | HepG2 (Liver) | 1.53 |

| 5h | HepG2 (Liver) | 1.53 |

| 5i | HepG2 (Liver) | 1.53 |

| 5i | DU145 (Prostate) | <10 |

| 5i | MBA-MB-231 (Breast) | <10 |

Data from a study on 2-methoxypyridine-3-carbonitrile derivatives. mdpi.com

The anticancer activity of these compounds is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. The presence of the bromo and ethoxy/methoxy groups can contribute to these effects. mdpi.com

Antimicrobial and Antifungal Properties

Derivatives of this compound have also shown promise as antimicrobial and antifungal agents. chemimpex.com The pyridine ring is a common feature in many antimicrobial drugs, and the addition of halogen and alkoxy groups can enhance this activity.

Studies on related pyridine derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. nih.govdntb.gov.ua For example, some pyridine derivatives have exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov The mechanism of action may involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound derivatives. SAR studies aim to identify the key structural features that are responsible for a compound's pharmacological effects.

For anticancer 2-methoxypyridine-3-carbonitrile derivatives, it has been observed that the nitrile substituent at position 3 of the pyridine ring is essential for activity. mdpi.com Furthermore, the presence of substituents like nitro, methoxy, and chloro on an attached benzene (B151609) ring can enhance the cytotoxic activity. mdpi.com The bromo and methoxy substitutions on the phenyl ring of compound 5i contributed to its potent anticancer effects. mdpi.com

In the context of enzyme inhibition, modifications to different parts of the pyridine-containing molecule can significantly impact its potency and selectivity. nih.gov For example, in a series of PDE4D inhibitors, alterations to the substituents on the pyridine ring and other connected aromatic rings led to substantial changes in their inhibitory concentrations. nih.gov

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in medicinal chemistry for understanding drug-receptor interactions and for screening virtual libraries of compounds to identify potential drug candidates. In the context of this compound derivatives, while specific docking studies on this exact scaffold are not extensively publicly available, research on structurally related pyridine derivatives provides significant insights into their potential biological interactions. These studies help to elucidate how modifications to the pyridine ring influence binding affinity and selectivity for various protein targets.

Computational studies on diverse pyridine derivatives have highlighted their potential to interact with a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, molecular docking studies on different substituted pyridine compounds have been crucial in identifying potential inhibitors for enzymes involved in cancer, infectious diseases, and inflammation. nih.govmdpi.comnih.gov The insights gained from these related studies can be extrapolated to hypothesize the interaction patterns of this compound derivatives.

Research on other bromo-substituted heterocyclic compounds has demonstrated the significant role of the bromine atom in forming halogen bonds and other non-covalent interactions with protein residues, which can enhance binding affinity and selectivity. mdpi.com Similarly, the ethoxy group, while primarily influencing lipophilicity and metabolic stability, can also participate in hydrophobic interactions within the binding pocket of a target protein.

Docking Studies on Related Pyridine Derivatives

To illustrate the utility of molecular docking in understanding the biological activity of pyridine compounds, the following data from studies on various pyridine derivatives are presented. These studies, while not directly on this compound, showcase the types of interactions and binding energies that can be expected for this class of compounds when interacting with different biological targets.

One study focused on pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives as potential antimalarial agents. nih.gov The docking results revealed significant binding interactions with the active site of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in folate biosynthesis.

Table 1: Molecular Docking Results of Pyridine-Substituted Pyrazole 1,3,5-Triazine Derivatives against Pf-DHFR

| Compound | Target | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| 7s258 | Wild Type (1J3I) | -341.33 | Leu46, Phe58, Phe116, Ala16 |

| 7s5 | Wild Type (1J3I) | -335.16 | Ser111, Ile112, Val45, Pro113, Leu119 |

| 7s258 | Quadruple Mutant (1J3K) | -354.47 | Phe58, Ser111, Ile112, Phe116 |

| 7s5 | Quadruple Mutant (1J3K) | -346.34 | Phe58, Met55, Leu46, Leu164, Pro113 |

Data sourced from a study on pyridine-substituted pyrazole 1,3,5-triazine derivatives as antimalarials. nih.gov

In another investigation, novel pyridine derivatives were synthesized and evaluated as inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), an enzyme implicated in vascular calcification and other pathological conditions. mdpi.com Molecular docking studies were performed to understand the binding interactions of these compounds with the h-TNAP enzyme.

Table 2: Molecular Docking and In Vitro Activity of Pyridine Analogs as h-TNAP Inhibitors

| Compound | IC50 (µM) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4g | 0.49 ± 0.025 | -8.5 | Not specified |

| Levamisole (Standard) | 22.65 ± 1.60 | -6.2 | Not specified |

Data from a study on pyridine analogs as h-TNAP inhibitors. mdpi.com

Furthermore, a study on pyridine-based thiadiazole derivatives as potential anti-inflammatory agents involved molecular docking against the cyclooxygenase-2 (COX-2) enzyme. researchgate.net The computational analysis provided insights into the binding affinities of these compounds.

Table 3: Molecular Docking of Pyridine-Based Thiadiazole Derivatives against COX-2

| Compound | Binding Energy (kcal/mol) |

|---|---|

| NTD2 | -8.5 |

| NTD3 | -8.4 |

| Diclofenac (Standard) | -8.4 |

Binding energies from a molecular docking study of pyridine-based thiadiazole derivatives against COX-2. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Pyridine (B92270) Derivatives

The synthesis of pyridine derivatives is continually evolving, with a strong emphasis on developing more efficient, selective, and scalable methods. Traditional approaches are often being replaced by modern techniques that offer significant advantages in terms of yield, reaction time, and environmental impact. organic-chemistry.orgjocpr.com

One major area of advancement is the use of microwave-assisted organic chemistry (MAOC) . Microwave irradiation has been shown to dramatically accelerate reaction rates, leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. jocpr.comacs.org For instance, the Bohlmann–Rahtz pyridine synthesis, which traditionally involves a two-step process, can be performed in a single, one-pot reaction under microwave conditions, significantly simplifying the procedure and improving yields. organic-chemistry.orgbeilstein-journals.org This has been successfully applied to produce various tri- and tetrasubstituted pyridines with complete regioselectivity. organic-chemistry.org The combination of microwave heating with continuous flow processing further allows for the safe and efficient scale-up of these reactions from laboratory to industrial production. beilstein-journals.org

Catalytic C-H bond functionalization represents another frontier in pyridine synthesis. wiley.comacs.org These methods avoid the need for pre-functionalized starting materials (like halopyridines), offering a more direct and atom-economical route to new derivatives. wiley.com Photochemical organocatalytic methods, for example, have been developed for the C-H functionalization of pyridines. nih.govrecercat.cat One novel strategy utilizes a dithiophosphoric acid catalyst that, under photochemical conditions, facilitates the coupling of pyridinyl radicals with allylic radicals, achieving distinct regioselectivity compared to classic Minisci-type reactions. acs.orgnih.govrecercat.cat

The use of advanced organometallic reagents has also opened new avenues. For instance, organomagnesium 'ate' complexes are effective for bromine-magnesium exchange reactions under non-cryogenic conditions, facilitating the synthesis of 5-functionalised 2-methoxypyridines from 5-bromo-2-methoxypyridine. researchgate.net This approach simplifies the introduction of various functional groups onto the pyridine ring. researchgate.net

| Modern Synthetic Technique | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, such as the one-pot Bohlmann–Rahtz synthesis. | Reduced reaction times (10-20 mins), higher yields (up to 98%), solvent-free options. organic-chemistry.org | organic-chemistry.orgjocpr.combeilstein-journals.org |

| Continuous Flow Processing | Reactions are performed in a continuously flowing stream rather than in batches, often combined with microwave heating. | Facilitates scale-up, improves safety and control, allows for seamless transfer from lab to production. beilstein-journals.org | beilstein-journals.org |

| Photochemical C-H Functionalization | Uses light and an organocatalyst (e.g., dithiophosphoric acid) to directly functionalize C-H bonds on the pyridine ring. | High regioselectivity, avoids pre-functionalization, forms new C(sp2)-C(sp3) bonds directly. nih.govrecercat.cat | acs.orgnih.govrecercat.cat |

| Organomagnesium 'Ate' Complexes | Used for efficient halogen-magnesium exchange to create functionalized pyridine intermediates. | Operates under mild, non-cryogenic conditions; allows for easy introduction of diverse functional groups. researchgate.net | researchgate.net |

Exploration of Bioactive Derivatives

3-Bromo-2-ethoxypyridine is a recognized and valuable intermediate in the development of new pharmaceuticals and agrochemicals. chemimpex.comthermofisher.com Its structure is particularly conducive to modifications that can lead to compounds with enhanced efficacy and selectivity for specific biological targets. chemimpex.com Researchers have utilized this compound as a key starting material for creating novel agents with potential anti-inflammatory, antimicrobial, and anti-cancer properties. chemimpex.com It is also employed in the agrochemical industry for synthesizing herbicides. google.com

A pertinent example of its application in medicinal chemistry is in the design of inhibitors for viral proteases. In a recent study, the closely related compound 3-bromo-2-methoxypyridine (B87399) was used as a key building block in a Suzuki cross-coupling reaction. nih.gov This reaction was a crucial step in the synthesis of a series of novel, non-peptidic competitive inhibitors targeting the main protease (M-pro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov The successful synthesis and potent activity of the resulting compounds underscore the utility of the 3-bromo-2-alkoxypyridine scaffold in generating molecules with significant therapeutic potential. nih.gov

The development of such bioactive derivatives often involves strategic coupling reactions where the bromine atom at the 3-position is replaced, allowing for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) and optimize for potency and other drug-like properties.

Integration with Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine derivatives to minimize environmental impact and improve safety and efficiency. nih.gov These principles focus on reducing waste, using less hazardous materials, and minimizing energy consumption. acs.org

Several green techniques are being applied to pyridine synthesis:

Microwave-Assisted Synthesis : As mentioned earlier, this technique significantly reduces reaction times and can often be performed with minimal or no solvent, making the process more environmentally friendly. jocpr.comacs.org

Use of Ionic Liquids : Ionic liquids (ILs) are salts that are liquid at low temperatures and have negligible vapor pressure, making them attractive alternatives to volatile organic solvents. numberanalytics.combenthamdirect.comrsc.org They can act as both the solvent and the catalyst, and their properties can be tuned by modifying their cation and anion structure. numberanalytics.comresearchgate.net Their recyclability and stability contribute to more sustainable chemical processes. benthamdirect.comrsc.org

Multicomponent Reactions (MCRs) : These reactions combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants. bohrium.com This one-pot approach is highly efficient, reduces waste, and simplifies purification procedures compared to multi-step syntheses. bohrium.com

Solvent-Free and Aqueous Media Reactions : Conducting reactions without organic solvents or in water is a core tenet of green chemistry. Solvent-free, microwave-assisted preparations of pyridines have been reported to be highly efficient. organic-chemistry.org Similarly, performing reactions like O-alkylation in aqueous micellar media provides a greener alternative to traditional methods using organic solvents. scirp.org

These green protocols are not only environmentally beneficial but often lead to improved yields and more cost-effective production of valuable pyridine compounds. acs.orgbohrium.com

Computational Design of Pyridine-Based Compounds

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prioritization of new therapeutic agents. auctoresonline.org In silico screening methods are widely applied to pyridine-based scaffolds to predict their potential as effective drugs before committing to costly and time-consuming laboratory synthesis. auctoresonline.orgasianpubs.org

The process typically involves several key computational techniques:

Molecular Docking : This method predicts how a ligand (the potential drug) binds to the active site of a biological target, such as an enzyme or receptor. asianpubs.org By calculating a "docking score," researchers can estimate the binding affinity of numerous candidate molecules. asianpubs.org This has been used to screen pyridine derivatives as potential inhibitors for targets like dihydrofolate reductase (DHFR) for anticancer activity and the SARS-CoV-2 main protease. nih.govasianpubs.orgrsc.org

ADME/T Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. auctoresonline.org This helps to identify candidates with favorable drug-like characteristics, such as good oral bioavailability and low toxicity, early in the design process. auctoresonline.orgtandfonline.com

Pharmacophore Modeling : This technique identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search virtual libraries for other molecules that fit the pharmacophore and are likely to be active. mdpi.com

Advanced Simulation : Techniques like Free Energy Perturbation (FEP+) and molecular dynamics simulations provide more accurate predictions of binding affinity and can reveal the dynamic interactions between a ligand and its protein target over time. nih.gov In one study, FEP+ was used to prioritize which newly designed pyridine-based M-pro inhibitors to synthesize, and the computational predictions showed an excellent correlation with the experimental results. nih.gov

By leveraging these computational strategies, researchers can efficiently explore vast chemical spaces, refine molecular structures for improved potency and selectivity, and ultimately accelerate the development of novel pyridine-based drugs. nih.govauctoresonline.org

| Computational Method | Application in Pyridine Drug Design | Example Target/Study | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding mode and affinity of pyridine derivatives to a protein target. | Screening for inhibitors of DHFR, Hsp90, and SARS-CoV-2 Mpro. | asianpubs.orgrsc.orgmdpi.com |

| ADME/T Prediction | Assesses drug-likeness, including properties like solubility, intestinal absorption, and potential toxicity. | Evaluation of pyridine-4-carbohydrazide derivatives and other heterocyclic compounds. | auctoresonline.orgtandfonline.com |

| Pharmacophore Modeling | Identifies key structural features for activity and screens for novel hits. | Design of imidazo[1,2-a]-pyridine derivatives as GABA-A receptor modulators. | mdpi.com |

| Free Energy Perturbation (FEP+) | Calculates relative binding affinities to accurately prioritize compounds for synthesis. | Prioritization of novel pyridone-based inhibitors for SARS-CoV-2 Mpro. | nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-2-ethoxypyridine, and how do reaction conditions influence yield?

- Methodology :

- Direct bromination : Brominate 2-ethoxypyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Monitor regioselectivity via TLC and optimize stoichiometry to minimize di-brominated byproducts .

- Ethoxy group introduction : Substitute 3-bromo-2-chloropyridine with sodium ethoxide in ethanol under reflux. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How to characterize this compound using spectroscopic and chromatographic techniques?

- Analytical workflow :

- ¹H/¹³C NMR : Identify ethoxy (–OCH₂CH₃) protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) and aromatic protons (δ 7.5–8.5 ppm). Bromine’s deshielding effect shifts adjacent carbons to δ 110–130 ppm .

- GC-MS/HPLC : Use GC with a DB-5 column (He carrier gas) or HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How to resolve regioselectivity conflicts in electrophilic substitution reactions of 2-ethoxypyridine derivatives?

- Challenge : Competing bromination at C3 vs. C5 positions due to electron-donating ethoxy group directing effects.

- Strategies :

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict charge distribution and transition states, guiding solvent/catalyst selection .

- Experimental validation : Compare reaction outcomes using Lewis acids (e.g., FeCl₃) to modulate electrophilic attack sites. Characterize isomers via NOESY or X-ray crystallography .

Q. What are the limitations of cross-coupling reactions (e.g., Suzuki) with this compound, and how to optimize them?

- Issue : Steric hindrance from the ethoxy group reduces catalytic efficiency in Pd-mediated couplings.

- Optimization :

- Ligand screening : Test bulky ligands (e.g., SPhos) to enhance Pd(0) stability and reduce β-hydride elimination .

- Microwave-assisted synthesis : Shorten reaction time (20–30 mins) and improve yields by 15–20% compared to thermal heating .

Q. How to analyze and mitigate decomposition pathways during storage of this compound?

- Stability studies :

- Accelerated degradation : Expose the compound to UV light, humidity (40°C/75% RH), and acidic/basic conditions. Monitor degradation via HPLC-MS .

- Stabilizers : Add radical scavengers (e.g., BHT) or store under argon in amber vials at –20°C to prevent photolysis and hydrolysis .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Root causes :

- Impurity in starting materials : Residual moisture in 2-ethoxypyridine can hydrolyze the ethoxy group, reducing bromination efficiency .

- Chromatographic variability : Differences in column packing density or solvent gradients during purification affect isolated yields .

Experimental Design Considerations

Q. How to design a kinetic study for ethoxy group displacement in this compound?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。